4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H21ClFN3O and its molecular weight is 301.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Met Kinase Inhibition
One key application of compounds similar to 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is as Met kinase inhibitors. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides that exhibit potent and selective inhibition of Met kinase. This type of compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and advanced into phase I clinical trials due to its effectiveness and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Radiotracer Synthesis for CB1 Cannabinoid Receptors
Katoch-Rouse and Horti (2003) synthesized a compound, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography, synthesized with sufficient quantities and specific radioactivity for such studies (Katoch-Rouse & Horti, 2003).
Development of Antipsychotic Agents
Norman et al. (1996) synthesized and evaluated heterocyclic analogues of 1192U90, including compounds similar to this compound, as potential antipsychotic agents. These compounds were assessed for binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and showed promising in vivo activities, suggesting their potential as antipsychotic drugs (Norman et al., 1996).
Allosteric Modulation of CB1
Khurana et al. (2014) researched indole-2-carboxamides, structurally similar to the compound , for allosteric modulation of the cannabinoid type 1 receptor (CB1). They found key structural requirements for effective allosteric modulation of CB1, impacting the binding affinity and cooperativity of these compounds. This research contributes to the understanding of CB1 receptor modulation and its potential therapeutic applications (Khurana et al., 2014).
Preparation of Rho Kinase Inhibitors
Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor with a structure related to the compound . This inhibitor is under investigation for the treatment of central nervous system disorders, demonstrating the compound's relevance in therapeutic development for neurological conditions (Wei et al., 2016).
Properties
IUPAC Name |
4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O.ClH/c15-12-2-1-3-13(10-12)17-14(19)18-8-5-11(4-7-16)6-9-18;/h1-3,10-11H,4-9,16H2,(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIAOOLHTVWGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)NC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.